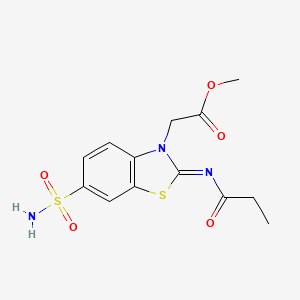
Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, also known as MIPBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in biological and medical research. MIPBA is a sulfonamide-based reagent that is widely used in the synthesis of peptides and proteins. The compound is also known for its ability to selectively label proteins and peptides, making it a valuable tool for biochemical and physiological studies.
Applications De Recherche Scientifique
Anti-Cancer Activity
Benzothiazole derivatives have been identified as potent anti-cancer agents. They exhibit significant biological activity by interfering with the cell cycle and inducing apoptosis in cancer cells. The specific compound may be involved in the synthesis of new benzothiazole derivatives that could be tested for anti-cancer properties .
Anti-Bacterial and Anti-Tuberculosis
These compounds have shown promise as anti-bacterial and anti-tuberculosis agents. Their mechanism of action often involves the inhibition of bacterial protein synthesis or interfering with the cell wall synthesis, which is crucial for bacterial growth and survival .
Anti-Diabetic Effects
Benzothiazoles are also being explored for their potential to act as anti-diabetic agents. They may work by modulating the activity of enzymes involved in glucose metabolism, thereby helping in the management of blood sugar levels .
Anthelmintic Applications
The anthelmintic activity of benzothiazoles makes them suitable for the development of treatments against parasitic worms. They can affect the energy metabolism of the parasites, leading to their death .
Neuroprotective Properties
Research has indicated that benzothiazole derivatives can have neuroprotective effects. They may protect nerve cells from damage and could be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease .
Enzyme Inhibition
Benzothiazoles have been studied as inhibitors of various enzymes. By inhibiting specific enzymes, they can regulate biological pathways that are important in disease processes, making them valuable in drug development .
Fluorescence and Imaging Reagents
Due to their fluorescent properties, benzothiazoles are used as imaging reagents. They can be used to label biomolecules, allowing for the visualization of cellular components and processes .
Electroluminescent Devices
The electronic properties of benzothiazoles make them suitable for use in electroluminescent devices. They can be used in the development of organic light-emitting diodes (OLEDs), which are used in display technology .
Propriétés
IUPAC Name |
methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-3-11(17)15-13-16(7-12(18)21-2)9-5-4-8(23(14,19)20)6-10(9)22-13/h4-6H,3,7H2,1-2H3,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSEBYBKMKALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-propanoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)
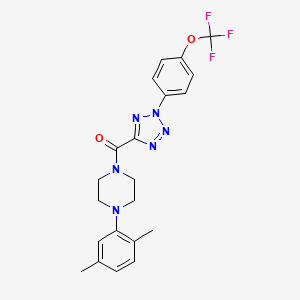

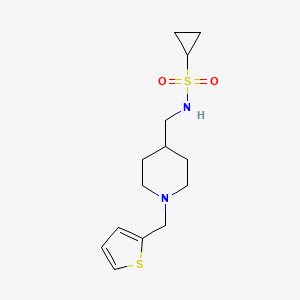

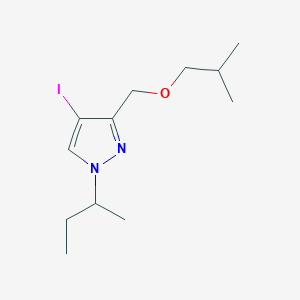
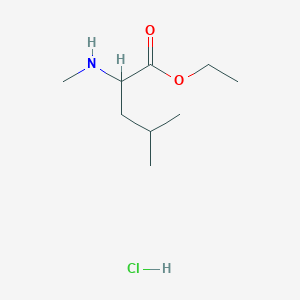


![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)
![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)